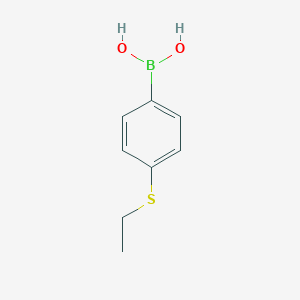

4-Ethylthiophenylboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-ethylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUASBOUSAMURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370244 | |

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145349-76-4 | |

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethylthiophenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Ethylthiophenylboronic Acid

For researchers, scientists, and professionals in drug development, this compound serves as a crucial building block in the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an important intermediate for creating carbon-carbon bonds in the development of novel pharmaceutical compounds and advanced materials. This guide provides a comprehensive overview of a standard laboratory-scale synthesis protocol for this compound, complete with detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

| Table 1: Physicochemical Data of Key Compounds | |

| Compound | 4-Bromo-1-(ethylthio)benzene |

| Molecular Formula | C₈H₉BrS |

| Molecular Weight ( g/mol ) | 217.13 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (°C) | 135-137 °C at 15 mmHg |

| Density (g/mL) | 1.43 |

| Compound | This compound |

| Molecular Formula | C₈H₁₁BO₂S |

| Molecular Weight ( g/mol ) | 182.05 |

| Appearance | White to off-white solid |

| Melting Point (°C) | 138-142 |

Synthetic Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of a Grignard reagent from 4-bromo-1-(ethylthio)benzene, followed by its reaction with a trialkyl borate and subsequent acidic hydrolysis.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Procedure

Step 1: Formation of 4-Ethylthiophenylmagnesium bromide (Grignard Reagent)

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 110 mmol).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, place a solution of 4-bromo-1-(ethylthio)benzene (21.7 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Add a small portion of the 4-bromo-1-(ethylthio)benzene solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

-

Add the remaining 4-bromo-1-(ethylthio)benzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark gray solution to room temperature.

Step 2: Synthesis of this compound

-

Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Prepare a solution of trimethyl borate (12.5 g, 120 mmol) in anhydrous THF (50 mL).

-

Add the trimethyl borate solution dropwise to the cold Grignard reagent solution over 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (150 mL).

-

Stir the mixture vigorously for 30 minutes.

Work-up and Purification

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford pure this compound as a white solid.

Quantitative Data

The following table summarizes the stoichiometry and expected yield for the synthesis.

| Table 2: Reagents and Expected Yield | ||||

| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |

| 4-Bromo-1-(ethylthio)benzene | 217.13 | 100 | 21.7 g | 1.0 |

| Magnesium Turnings | 24.31 | 110 | 2.67 g | 1.1 |

| Trimethyl Borate | 103.91 | 120 | 12.5 g (13.5 mL) | 1.2 |

| Product | ||||

| This compound | 182.05 | - | - | - |

| Expected Yield | 14.6 g | 80% | ||

| Purity (by NMR) | >98% |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are critical for the success of the Grignard reaction.

-

The Grignard reaction is exothermic and should be controlled by the rate of addition of the aryl halide.

-

Handle trimethyl borate with care as it is flammable and toxic.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Ethylthiophenylboronic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of this compound. This versatile organoboron compound serves as a critical building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds for the development of complex molecules, including novel pharmaceutical agents.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its structure features a phenyl ring substituted with both a boronic acid group [-B(OH)₂] and an ethylthio group (-S-CH₂CH₃). This combination of functional groups makes it a valuable reagent in cross-coupling reactions. The quantitative properties are summarized below for clear reference.

| Property | Value | Source |

| CAS Number | 145349-76-4 | [1] |

| Molecular Formula | C₈H₁₁BO₂S | [1] |

| Molecular Weight | 182.05 g/mol | [1] |

| Melting Point | 104-106 °C | [1] |

| Boiling Point (Predicted) | 343.5 ± 44.0 °C | [1] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.43 ± 0.16 | [1] |

| Appearance | White to off-white solid | [1] |

Spectroscopic Signature

While specific spectra for this compound are not publicly available, its characteristic spectroscopic signature can be predicted based on its functional groups and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted benzene ring, likely appearing as doublets in the 7-8 ppm region. The ethyl group will present as a quartet for the methylene (-CH₂-) protons deshielded by the sulfur atom and a triplet for the terminal methyl (-CH₃) protons. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet.

-

FT-IR: The infrared spectrum will feature key absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the boronic acid group.[2] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[3] The C=C stretching vibrations of the aromatic ring will be visible in the 1400-1600 cm⁻¹ region.[3] A characteristic B-O stretching band is also expected.[4]

Experimental Protocols and Methodologies

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] Below are representative experimental protocols for its synthesis and a key application.

General Synthesis of Arylboronic Acids

A common pathway for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species derived from an aryl halide, with a trialkyl borate followed by acidic hydrolysis.

Caption: Logical workflow for the synthesis of an arylboronic acid.

Detailed Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.) and anhydrous tetrahydrofuran (THF).

-

Grignard Formation: Add a solution of 1-bromo-4-(ethylthio)benzene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to -78 °C.

-

Borylation: To the cooled Grignard solution, add a solution of trimethyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Allow the mixture to stir at this temperature for 2-3 hours.

-

Hydrolysis: Warm the reaction mixture to room temperature and then quench by slowly adding aqueous hydrochloric acid (e.g., 1M HCl).

-

Workup and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[6][7]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction creates a new carbon-carbon bond by coupling the organoboronic acid with an organic halide or triflate.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl halide (e.g., an aryl bromide, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (argon or nitrogen) to a temperature typically between 80-100 °C.[9] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to isolate the desired biaryl compound.[9][10]

Applications in Research and Drug Development

Phenylboronic acids are foundational building blocks in medicinal chemistry.[11] Their ability to participate in robust C-C bond-forming reactions like the Suzuki coupling makes them indispensable for synthesizing complex organic molecules.[12]

-

Scaffold Synthesis: this compound allows for the precise introduction of the 4-ethylthiophenyl moiety into a larger molecular scaffold. This group can influence key pharmacological properties such as solubility, lipophilicity, and metabolic stability, making it a strategic choice for medicinal chemists designing new drug candidates.

-

Biologically Active Compounds: Biaryl structures, which are readily synthesized using this reagent, are common motifs in many biologically active compounds, including anti-inflammatory agents and liquid crystal materials.[10] While specific biological activities for this compound itself are not widely reported, its derivatives are of interest. For example, related thiosemicarbazide derivatives have been investigated for their antimicrobial properties.[13]

-

Stimuli-Responsive Materials: The boronic acid functional group can form reversible covalent bonds with diols, a property that is exploited in the development of "smart" materials for applications like drug delivery and biosensing.[12]

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE).

-

Hazard Codes: Xi, F (Irritant, Flammable)[1]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)[1]

-

Safety Precautions:

-

Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry place away from oxidizing agents.

-

References

- 1. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Ethylthiophenylboronic Acid (CAS 145349-76-4): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

4-Ethylthiophenylboronic acid (CAS 145349-76-4) is a versatile organoboron compound that has become an important building block in modern organic synthesis, particularly in medicinal chemistry and materials science. Its utility is primarily derived from its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. The presence of the ethylthio (-SEt) moiety offers a unique handle for modulating physicochemical properties such as lipophilicity and metabolic stability in target molecules. This guide provides a comprehensive technical overview of its chemical properties, established synthesis and purification protocols, core applications with mechanistic insights, and essential guidelines for its handling, storage, and safety. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

Arylboronic acids and their derivatives are foundational pillars of modern cross-coupling chemistry.[1] Their stability, low toxicity, and broad functional group tolerance have established the Suzuki-Miyaura reaction as one of the most powerful and widely used methods for constructing biaryl and heteroaryl scaffolds.[2][3] These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced organic materials.[4][5]

This compound distinguishes itself by incorporating a sulfur-linked ethyl group on the phenyl ring. This functionalization is not merely passive; the thioether group can influence the electronic properties of the aromatic ring and provides a site for potential further chemical modification. For drug discovery professionals, the introduction of the 4-ethylthiophenyl group can be a strategic choice to enhance binding affinity, optimize pharmacokinetic profiles, or block sites of metabolic degradation. This guide delves into the core scientific principles and practical methodologies required to effectively utilize this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 145349-76-4 | [6][7] |

| Molecular Formula | C₈H₁₁BO₂S | [6][7] |

| Molecular Weight | 182.05 g/mol | [6][7] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 104-106 °C | [6] |

| pKa (Predicted) | 8.43 ± 0.16 | [6] |

| Storage Temperature | Room Temperature (under inert gas) | [6][8] |

| Synonyms | [4-(Ethylsulfanyl)phenyl]boronic acid, 4-(Ethylthio)benzeneboronic acid | [6][7] |

Synthesis and Purification Strategies

General Synthetic Approach: Organometallic Borylation

The most prevalent and reliable method for synthesizing arylboronic acids is the electrophilic trapping of an organometallic intermediate with a trialkyl borate ester.[9][10] The synthesis of this compound typically starts from 1-bromo-4-(ethylthio)benzene.

The causality behind this pathway is the polarity reversal (umpolung) of the aromatic carbon. The carbon attached to the bromine is electrophilic. By converting the aryl bromide into an organometallic species (either a Grignard or organolithium reagent), this carbon becomes strongly nucleophilic, enabling it to attack the electrophilic boron atom of the trialkyl borate. Subsequent acidic hydrolysis liberates the free boronic acid.

Caption: General synthesis of this compound.

Purification: Overcoming Common Challenges

The purification of arylboronic acids can be non-trivial. Their amphiphilic nature and tendency to adhere strongly to silica gel often render standard column chromatography ineffective, leading to low recovery and streaking.[11][12] Furthermore, they can undergo spontaneous dehydration to form cyclic boroxine anhydrides, which complicates characterization.[12]

Field-Proven Purification Protocols:

-

Recrystallization: For moderately pure material, recrystallization is often the most effective method. Solvents like hot water or a mixture of an organic solvent (e.g., ethanol, ethyl acetate) and a non-polar co-solvent (e.g., hexanes) can yield highly crystalline, pure product.[11][13] The choice of solvent is critical and must be determined empirically.

-

Acid-Base Extraction: This technique leverages the acidic nature of the B(OH)₂ group.[14]

-

Step 1: Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Step 2: Wash with a basic aqueous solution (e.g., NaOH (aq)). The boronic acid deprotonates to form the water-soluble boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind.

-

Step 3: Separate the aqueous layer and carefully re-acidify with a strong acid (e.g., HCl) until the boronic acid precipitates.

-

Step 4: Collect the pure solid product by filtration.

-

-

Diethanolamine Adduct Formation: For particularly challenging purifications, derivatization with diethanolamine can be employed. This reaction forms a stable, crystalline adduct that often precipitates from non-polar solvents, leaving impurities in the solution.[11][15] The free boronic acid can be regenerated by treatment with acid or used directly in some coupling reactions.[15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura coupling to form a C(sp²)-C(sp²) bond with an aryl, heteroaryl, or vinyl halide (or triflate).[16][17]

The Catalytic Cycle: A Mechanistic Dissection

Understanding the catalytic cycle is crucial for reaction optimization. The process is a sequence of three fundamental steps orchestrated by a Palladium(0) catalyst.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Pillar 1: Oxidative Addition: An active Pd(0) species inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Pillar 2: Transmetalation: This is the critical step where the organic moiety is transferred from boron to palladium. Causality: The boronic acid itself is not sufficiently nucleophilic for this transfer. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, converting it into a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻).[17] This activated boronate then efficiently transfers the 4-ethylthiophenyl group to the Pd(II) center, displacing the halide.

-

Pillar 3: Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are expelled from the coordination sphere, forming the final C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling Workflow

This protocol describes a representative coupling between this compound and 4-bromoanisole. It is designed as a self-validating system with clear steps and expected outcomes.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add degassed solvents, typically a 4:1 to 5:1 mixture of an organic solvent (e.g., Toluene, Dioxane) and water.

-

Inerting: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) until the limiting starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure biaryl product.

Stability, Handling, and Storage

Organoboronic acids require careful handling to ensure their integrity and reactivity. Their stability is primarily challenged by two degradation pathways:

-

Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This process can be accelerated by acidic or basic conditions and the presence of moisture.[8]

-

Oxidation: The boron center is susceptible to oxidation, which can be mitigated by storing under an inert atmosphere.[8]

Best Practices for Storage and Handling:

| Condition | Recommendation | Rationale |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents oxidation and hydrolysis from atmospheric moisture.[8] |

| Temperature | Refrigerated (2-8 °C) is recommended for long-term storage. | Minimizes the rate of thermal degradation pathways.[8] |

| Container | Keep in a tightly sealed container. | Protects from moisture ingress.[8] |

| Handling | Handle in a well-ventilated area or fume hood. Avoid creating dust. | Standard chemical safety practice. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | Can catalyze decomposition.[8] |

For applications requiring exceptional stability, conversion to a more robust derivative like a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate can be an effective strategy.[1][18][19]

Safety and Toxicology

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Type | Description & Precautionary Statement | Reference(s) |

| Eye Irritation | Causes serious eye irritation (H319). Wear protective eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [20] |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves. IF ON SKIN: Wash with plenty of water. | [20] |

| Respiratory | May cause respiratory irritation. Avoid generating and inhaling dust. | [6] |

| Handling | Wash hands and face thoroughly after handling (P264). | [20] |

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly rooted in the robust and predictable nature of the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern provides chemists, particularly in the pharmaceutical sector, with a strategic tool for molecular design. By understanding its fundamental properties, synthesis, purification, and the mechanistic nuances of its application, researchers can confidently and effectively integrate this reagent into their synthetic workflows to accelerate the discovery and development of novel chemical entities.

References

- 1. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(ETHYLTHIO)BENZENEBORONIC ACID CAS#: 145349-76-4 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Ethylthiophenylboronic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylthiophenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique molecular architecture, featuring a boronic acid moiety for carbon-carbon bond formation and an ethylthio group that can modulate physicochemical properties, makes it a valuable reagent in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₁₁BO₂S, possesses a well-defined molecular structure that dictates its reactivity and physical characteristics. The molecule consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an ethylthio group (-SCH₂CH₃) at the para position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BO₂S | - |

| Molecular Weight | 182.05 g/mol | - |

| IUPAC Name | (4-ethylsulfanylphenyl)boronic acid | - |

| CAS Number | 145349-76-4 | - |

| Melting Point | 104-106 °C | - |

| Appearance | White to off-white solid | - |

Spectroscopic Data

Table 2: Representative Spectroscopic Data for Arylboronic Acids

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Ethyl group protons (quartet for -CH₂- around δ 2.5-3.0 ppm, triplet for -CH₃ around δ 1.2-1.5 ppm), Boronic acid protons (-B(OH)₂) are often broad and may exchange with solvent. |

| ¹³C NMR | Aromatic carbons (δ 120-140 ppm), Carbon attached to boron (ipso-carbon) may be broad, Ethyl group carbons (-CH₂- around δ 25-30 ppm, -CH₃ around δ 14-16 ppm). |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3300-3200), C-H stretch (aromatic, ~3100-3000), C-H stretch (aliphatic, ~2980-2850), C=C stretch (aromatic, ~1600-1450), B-O stretch (~1350), C-S stretch (~700-600). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) expected at m/z = 182. Fragmentation may involve loss of H₂O, the ethyl group, or the entire ethylthio moiety. |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a corresponding organometallic reagent with a borate ester, followed by hydrolysis. A general and practical method is outlined below, starting from 4-bromothiophenetole.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-1-(ethylthio)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromo-1-(ethylthio)benzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate the reaction.

-

Once the reaction starts, add the remaining solution of 4-bromo-1-(ethylthio)benzene at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to the cooled Grignard solution with vigorous stirring.

-

Maintain the temperature at -78 °C for 2-3 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound as a white to off-white solid.

-

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and organic materials.

Suzuki-Miyaura Cross-Coupling Reaction

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (e.g., 4-bromoanisole, 1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed (typically 2-24 hours), cool the reaction to room temperature.

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids are recognized as important pharmacophores and versatile intermediates in medicinal chemistry.[2] The incorporation of the 4-ethylthiophenyl moiety can influence a molecule's lipophilicity, metabolic stability, and potential for further functionalization, making this compound a valuable tool for lead optimization in drug discovery programs. The thiophene moiety, a related sulfur-containing heterocycle, is present in numerous approved drugs, highlighting the significance of sulfur-containing scaffolds in medicinal chemistry.

Conclusion

This compound is a key synthetic intermediate with significant applications in the construction of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the formation of biaryl structures, which are prevalent in many biologically active compounds. This guide provides essential technical information and detailed experimental protocols to facilitate the effective use of this compound in research and development settings. As the demand for novel chemical entities continues to grow, the importance of versatile building blocks like this compound in enabling synthetic innovation will undoubtedly increase.

References

Spectroscopic Profile of 4-Ethylthiophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylthiophenylboronic acid is a boronic acid derivative with potential applications in organic synthesis and medicinal chemistry. Boronic acids are versatile building blocks, notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The ethylthio moiety introduces specific electronic and steric properties that can be exploited in the design of novel compounds. This technical guide provides a summary of the expected spectroscopic data for this compound based on closely related analogs, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic C-H (ortho to -B(OH)₂) |

| ~7.3-7.5 | Doublet | 2H | Aromatic C-H (ortho to -SEt) |

| ~2.9-3.1 | Quartet | 2H | -S-CH₂ -CH₃ |

| ~1.3-1.5 | Triplet | 3H | -S-CH₂-CH₃ |

| ~4.5-6.0 | Broad Singlet | 2H | B(OH )₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | Aromatic C-SEt |

| ~135-138 | Aromatic C-H (ortho to -B(OH)₂) |

| ~128-132 | Aromatic C-B(OH)₂ |

| ~125-128 | Aromatic C-H (ortho to -SEt) |

| ~25-30 | -S -CH₂-CH₃ |

| ~14-18 | -S-CH₂-CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3600 | Broad, Strong | O-H stretch (B-OH) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1350-1400 | Strong | B-O stretch |

| ~1000-1100 | Strong | C-S stretch |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 182.05 | [M]⁺ (Molecular Ion) |

| 164.04 | [M-H₂O]⁺ |

| 135.03 | [M-B(OH)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio, often several hundred to thousands.

-

A relaxation delay of 2 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass-to-charge (m/z) range.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

The standard electron energy for EI is 70 eV.

-

Acquire the mass spectrum over the desired m/z range.

-

-

Data Processing: The instrument software will process the data to generate a mass spectrum, which is a plot of ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Commercial Suppliers and Technical Applications of 4-Ethylthiophenylboronic Acid: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Ethylthiophenylboronic acid (CAS No. 145349-76-4), including a curated list of commercial suppliers, its key chemical properties, and its primary application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound is an organoboron compound that serves as a vital building block in modern synthetic chemistry. Its utility is most prominently featured in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. The presence of the ethylthio-phenyl moiety allows for the introduction of this specific functional group into more complex molecules, which can influence physicochemical properties such as solubility and electronic characteristics. This makes it a valuable reagent in the synthesis of novel compounds for drug discovery and materials science. Boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity, with the boronic acid group ultimately degrading to non-toxic boric acid.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several key commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Oakwood Chemical | This compound | 145349-76-4 | C₈H₁₁BO₂S | 182.05 | 98% | 250mg, 1g, 5g |

| Sigma-Aldrich (Ambeed) | This compound | 145349-76-4 | C₈H₁₁BO₂S | 182.05 | 98% | Inquire |

| Elex Biotech LLC | Boronic acid, B-[4-(ethylthio)phenyl]- | 145349-76-4 | C₈H₁₁BO₂S | 182.05 | 98% | 1g |

| BLD Pharm | This compound | 145349-76-4 | C₈H₁₁BO₂S | 182.05 | Inquire | Inquire |

| CP Lab Safety | This compound | 145349-76-4 | C₈H₁₁BO₂S | 182.05 | 95% | 100g |

| Santa Cruz Biotechnology | 4-(Ethylthio)benzeneboronic acid | 145349-76-4 | C₈H₁₁BO₂S | 182.05 | Inquire | Inquire |

Physicochemical and Safety Data

The following table outlines key properties and safety information for this compound.

| Property | Value |

| IUPAC Name | (4-Ethylsulfanylphenyl)boronic acid |

| MDL Number | MFCD01318146 |

| Physical Form | Solid |

| Melting Point | 104 °C[1] |

| Storage Temperature | 2-8 °C, under inert atmosphere[2] |

| Signal Word | Warning[1][2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2] |

| Precautionary Statements | P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338[1] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide array of functional groups.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

-

Oxidative Addition: The aryl halide (R-X) reacts with the palladium(0) catalyst.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base.

-

Reductive Elimination: The coupled product (R-R') is formed, and the palladium(0) catalyst is regenerated.

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add toluene (5 mL) and water (1 mL) to the flask via syringe.

-

Attach a condenser to the flask and place the setup in a preheated oil bath or heating mantle.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

Conclusion

This compound is a readily available and versatile reagent for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. The information provided in this guide serves as a starting point for the procurement and utilization of this important synthetic building block. Researchers should always refer to the specific safety data sheet (SDS) provided by their supplier before handling this chemical.

References

Purity Analysis of 4-Ethylthiophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Ethylthiophenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Ensuring its purity is critical for reaction efficiency, reproducibility, and the safety of the final drug product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and discusses potential impurities.

Overview of Analytical Strategies

The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantitative purity determination and impurity profiling. GC-MS is suitable for identifying volatile and semi-volatile impurities, often requiring derivatization. NMR spectroscopy provides crucial structural information and can be used for quantitative analysis (qNMR). Mass spectrometry confirms the molecular weight and can help in the identification of impurities.

Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common synthesis routes, such as the reaction of a Grignard reagent with a trialkyl borate, may lead to several potential impurities[1][2][3][4].

Table 1: Potential Impurities and their Origin

| Impurity Name | Structure | Potential Origin |

| 4-Bromothioanisole | Br-C₆H₄-SCH₂CH₃ | Unreacted starting material |

| Thioanisole | C₆H₅-SCH₂CH₃ | By-product from deboronation[5] |

| 4,4'-Bis(ethylthio)biphenyl | CH₃CH₂S-C₆H₄-C₆H₄-SCH₂CH₃ | Homocoupling by-product |

| (4-Ethylthiophenyl)boroxine | (C₈H₁₀BS)₃O₃ | Dehydration product of the boronic acid[2][6] |

| Boric Acid | B(OH)₃ | Hydrolysis of borate esters |

Chromatographic Methods for Purity Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for the quantitative analysis of this compound.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). A mixed-mode reversed-phase/cation-exchange column (e.g., Primesep P) can also be effective for separating aromatic boronic acids[7].

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water. For LC-MS compatibility, 0.1% Formic acid should be used instead[8].

-

B: Acetonitrile.

-

-

Gradient:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min[7].

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm. Aromatic boronic acids can also be monitored at 270 nm[7].

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

Alternative HPLC Method: Post-Column Derivatization

For enhanced selectivity and sensitivity, a post-column reaction with alizarin can be employed, which forms fluorescent complexes with boronic acids[9].

Data Presentation: HPLC Purity Analysis

Table 2: Representative HPLC Purity Data

| Sample ID | Retention Time (min) | Area (%) | Identity |

| Batch A | 12.5 | 99.2 | This compound |

| 8.1 | 0.3 | Impurity 1 | |

| 15.2 | 0.5 | Impurity 2 | |

| Batch B | 12.6 | 98.5 | This compound |

| 8.2 | 0.6 | Impurity 1 | |

| 14.9 | 0.9 | Impurity 3 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of boronic acids often requires derivatization to improve volatility and prevent on-column degradation[10][11]. Derivatization to the corresponding pinacol ester is a common strategy.

Experimental Protocol: GC-MS (after Derivatization)

-

Derivatization:

-

To 10 mg of this compound, add 1.1 equivalents of pinacol and 1 mL of dichloromethane.

-

Stir the mixture at room temperature for 1 hour.

-

The reaction can be monitored for completion by TLC or HPLC.

-

Evaporate the solvent before GC-MS analysis.

-

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Data Presentation: GC-MS Impurity Profile

Table 3: Potential Volatile Impurities by GC-MS

| Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) |

| 5.8 | Thioanisole | 138, 123, 91 |

| 9.2 | 4-Bromothioanisole | 218, 216, 137, 109 |

Spectroscopic Methods for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and for identifying impurities.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR: Acquire a standard proton spectrum. The aromatic region will show characteristic doublets for the 1,4-disubstituted pattern. The ethyl group will exhibit a quartet and a triplet. The boronic acid protons may appear as a broad singlet.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect to see signals for the four distinct aromatic carbons, the two carbons of the ethyl group, and a signal for the carbon attached to the boron atom.

Data Presentation: Expected NMR Chemical Shifts

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to B) | ~7.8-8.0 | ~135-137 |

| Aromatic CH (ortho to S) | ~7.2-7.4 | ~127-129 |

| Aromatic C-B | - | ~130-135 (often broad) |

| Aromatic C-S | - | ~140-145 |

| -S-CH₂- | ~2.9-3.1 (quartet) | ~25-28 |

| -CH₃ | ~1.3-1.5 (triplet) | ~14-16 |

| B(OH)₂ | ~5.0-8.0 (broad) | - |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to aid in the identification of impurities. LC-MS is particularly useful.

Experimental Protocol: LC-MS

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

HPLC Conditions: As described in Section 3.1, using a volatile mobile phase modifier like formic acid.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids[12].

-

Mass Analysis:

-

Full Scan: Acquire data over a mass range of m/z 50-500 to detect the parent ion and any impurities. The expected [M-H]⁻ ion for this compound is m/z 181.04.

-

Tandem MS (MS/MS): Fragment the parent ion to obtain structural information for confirmation and for developing a sensitive Multiple Reaction Monitoring (MRM) method for quantification if required[12].

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Workflow for the comprehensive purity analysis of this compound.

References

- 1. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. sciex.com [sciex.com]

Discovery and history of arylboronic acids

An In-depth Technical Guide to the Discovery and History of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids, organic compounds featuring a boronic acid functional group attached to an aryl ring, have emerged as indispensable tools in modern organic chemistry, with profound implications for drug discovery and materials science. Their unique reactivity, stability, and low toxicity have positioned them as critical building blocks in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the discovery and historical development of arylboronic acids, detailing the seminal synthetic methodologies, key scientific pioneers, and the evolution of their applications.

The Dawn of Boronic Acid Chemistry: Early Discoveries

The journey into the world of organoboron compounds began in the mid-19th century. While not an arylboronic acid, the first synthesis of any boronic acid was a landmark achievement that paved the way for future discoveries.

The First Boronic Acid: Edward Frankland (1860)

In 1860, the English chemist Edward Frankland reported the first synthesis and isolation of a boronic acid.[1][2][3] He successfully prepared ethylboronic acid through a two-step process. This pioneering work, while focused on an alkylboronic acid, laid the fundamental groundwork for the synthesis of this new class of organoboron compounds.

Experimental Protocol: Frankland's Synthesis of Ethylboronic Acid

-

Step 1: Synthesis of Triethylborane: Diethylzinc was reacted with triethyl borate to produce triethylborane.

-

Reactants: Diethylzinc (Zn(C₂H₅)₂), Triethyl borate (B(OC₂H₅)₃)

-

Equation: 3 Zn(C₂H₅)₂ + 2 B(OC₂H₅)₃ → 2 B(C₂H₅)₃ + 3 Zn(OC₂H₅)₂

-

-

Step 2: Oxidation to Ethylboronic Acid: The resulting triethylborane was carefully oxidized by exposure to air to yield ethylboronic acid.[1][2]

-

Reactant: Triethylborane (B(C₂H₅)₃), Oxygen (O₂)

-

Equation: B(C₂H₅)₃ + O₂ → C₂H₅B(OH)₂ + other oxidation products

-

The First Arylboronic Acid: Michaelis and Becker (1880)

Two decades after Frankland's discovery, the field expanded to include aromatic derivatives with the work of German chemists August Michaelis and P. Becker. In 1880, they reported the first synthesis of an arylboronic acid, specifically phenylboronic acid.[4] Their method, although harsh by modern standards, was a pivotal moment in the history of arylboronic acid chemistry.

Experimental Protocol: Michaelis and Becker's Synthesis of Phenylboronic Acid

-

Methodology: Phenylboronyl dichloride was first prepared by heating diphenylmercury with boron trichloride in a sealed tube at high temperatures. The resulting phenylboronyl dichloride was then hydrolyzed to afford phenylboronic acid.[4]

-

Step 1: Synthesis of Phenylboronyl Dichloride

-

Reactants: Diphenylmercury ((C₆H₅)₂Hg), Boron trichloride (BCl₃)

-

Conditions: Heated to 180-200 °C in a sealed tube.

-

Equation: (C₆H₅)₂Hg + 2 BCl₃ → 2 C₆H₅BCl₂ + HgCl₂

-

-

Step 2: Hydrolysis to Phenylboronic Acid

-

Reactant: Phenylboronyl dichloride (C₆H₅BCl₂)

-

Equation: C₆H₅BCl₂ + 2 H₂O → C₆H₅B(OH)₂ + 2 HCl

-

-

Evolution of Synthetic Methodologies

The initial syntheses of arylboronic acids were often low-yielding and required harsh conditions. The 20th century witnessed the development of more practical and versatile methods, significantly expanding the accessibility and utility of this important class of compounds.

The Grignard Reagent Approach

The development of Grignard reagents by Victor Grignard in the early 1900s provided a powerful new tool for carbon-carbon bond formation. It wasn't long before this methodology was applied to the synthesis of arylboronic acids, a method that remains one of the most common and cost-effective to this day.[5][6]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent

-

Principle: A phenylmagnesium halide (a Grignard reagent) is reacted with a trialkyl borate ester at low temperatures. The resulting boronic ester is then hydrolyzed to yield the arylboronic acid.[4][7]

-

Step 1: Formation of the Grignard Reagent

-

Reactants: Bromobenzene (C₆H₅Br), Magnesium turnings (Mg)

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Equation: C₆H₅Br + Mg → C₆H₅MgBr

-

-

Step 2: Reaction with Trialkyl Borate and Hydrolysis

-

Reactants: Phenylmagnesium bromide (C₆H₅MgBr), Trimethyl borate (B(OCH₃)₃)

-

Conditions: The Grignard reagent solution is added to a solution of trimethyl borate in anhydrous THF at a low temperature (typically -78 °C) to prevent multiple additions of the Grignard reagent to the boron center. The reaction mixture is then warmed to room temperature and hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄).

-

Equation:

-

C₆H₅MgBr + B(OCH₃)₃ → C₆H₅B(OCH₃)₂ + CH₃OMgBr

-

C₆H₅B(OCH₃)₂ + 2 H₂O → C₆H₅B(OH)₂ + 2 CH₃OH

-

-

The Miyaura Borylation Reaction

A significant breakthrough in the synthesis of arylboronic esters (precursors to arylboronic acids) came in 1995 with the development of the Miyaura borylation reaction by Norio Miyaura and his colleagues. This palladium-catalyzed cross-coupling reaction offers a milder and more functional-group-tolerant alternative to the Grignard and organolithium methods.

Experimental Protocol: Miyaura Borylation Reaction

-

Principle: An aryl halide or triflate is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting arylboronic ester can then be hydrolyzed to the corresponding arylboronic acid if desired.

-

Reactants:

-

Aryl halide or triflate (Ar-X, where X = I, Br, Cl, OTf)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄)

-

Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃))

-

-

Solvent: Aprotic solvents such as dioxane, toluene, or dimethylformamide (DMF).

-

Conditions: The reaction is typically heated to 80-100 °C under an inert atmosphere.

-

Equation: Ar-X + B₂pin₂ --(Pd catalyst, base)--> Ar-Bpin + X-Bpin

Iridium-Catalyzed C-H Borylation

More recently, the direct borylation of aromatic C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic esters. Pioneered by the groups of John Hartwig and others, this method utilizes iridium catalysts to selectively activate and functionalize C-H bonds.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of an Arene

-

Principle: An arene is directly reacted with a diboron reagent in the presence of an iridium catalyst and a ligand. The regioselectivity is often governed by steric factors, favoring borylation at the least hindered position.

-

Reactants:

-

Arene (Ar-H)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Iridium catalyst (e.g., [Ir(COD)OMe]₂)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy))

-

-

Solvent: A non-polar solvent such as cyclohexane or octane.

-

Conditions: The reaction is typically heated to 80-100 °C under an inert atmosphere.

-

Equation: Ar-H + B₂pin₂ --(Ir catalyst, ligand)--> Ar-Bpin + H-Bpin

Quantitative Data on Arylboronic Acids

The utility of arylboronic acids is intrinsically linked to their physicochemical properties. This section provides key quantitative data for a selection of common arylboronic acids.

Physicochemical Properties

| Arylboronic Acid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 215-216[4] |

| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 258-262 |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.95 | 204-208 |

| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 285-290 |

| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 295-300 |

| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 299-303 |

| 2-Naphthylboronic acid | C₁₀H₉BO₂ | 171.99 | 268-272 |

Acidity of Substituted Phenylboronic Acids

The Lewis acidity of arylboronic acids, quantified by their pKa values, is a critical parameter influencing their reactivity, particularly in forming boronate complexes.

| Substituent (para-) | pKa |

| -H | 8.83[8] |

| -CH₃ | 9.0 |

| -OCH₃ | 9.1 |

| -F | 8.3 |

| -Cl | 8.2 |

| -NO₂ | 7.1 |

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Comparative Yields of Phenylboronic Acid Synthesis

The choice of synthetic method can significantly impact the yield of the desired arylboronic acid. The following table provides a comparison of typical yields for the synthesis of phenylboronic acid using different methods.

| Synthetic Method | Typical Yield (%) | Reference |

| Grignard Reagent | 50-70 | [5] |

| Miyaura Borylation (from bromobenzene) | >90 (for the pinacol ester) | |

| Iridium-Catalyzed C-H Borylation (from benzene) | >95 (for the pinacol ester) |

Stability and Reactivity

Arylboronic acids are generally stable, crystalline solids that are amenable to storage under ambient conditions. However, they can undergo certain decomposition pathways, with protodeboronation being the most common.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process can be influenced by factors such as pH, temperature, and the electronic nature of the aryl group.[9][10] Generally, electron-rich arylboronic acids and those with ortho-substituents are more susceptible to protodeboronation, particularly under basic conditions.

The Suzuki-Miyaura Cross-Coupling Reaction

The most significant application of arylboronic acids is undoubtedly the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. Its discovery in 1979 by Akira Suzuki and Norio Miyaura revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.

Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid and 4-Iodoanisole

-

Reactants:

-

Phenylboronic acid (1.5 mmol)

-

4-Iodoanisole (1.0 mmol)

-

Palladium catalyst (e.g., Pd/C 10 wt.%, 1.4 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

-

Solvent: Dimethylformamide (DMF, 8 mL)

-

Conditions: The reaction mixture is refluxed, for example, using microwave irradiation for a specified time (e.g., 30-90 minutes).[11]

-

Workup: After completion, the reaction mixture is typically filtered, and the product is isolated by extraction and purified by chromatography or recrystallization.

-

Product: 4-Methoxybiphenyl

Conclusion

From their initial discovery in the 19th century to their central role in modern synthetic chemistry, arylboronic acids have undergone a remarkable evolution. The development of robust and versatile synthetic methods has transformed these once-niche compounds into readily accessible and widely used reagents. Their continued application in the synthesis of complex molecules, particularly in the pharmaceutical industry, underscores their enduring importance. Future research in this field will likely focus on developing even more efficient, selective, and sustainable methods for their synthesis and on expanding their application in novel chemical transformations.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

An In-depth Technical Guide to 4-Ethylthiophenylboronic Acid for Researchers and Drug Development Professionals

An authoritative guide on the physical and chemical properties, synthesis, and applications of 4-Ethylthiophenylboronic acid (CAS No: 145349-76-4), a versatile building block in modern organic chemistry and medicinal chemistry.

Introduction

This compound, also known as [4-(ethylsulfanyl)phenyl]boronic acid, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and drug discovery. Its utility primarily stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the ethylthio-phenyl moiety provides a unique structural and electronic profile, making it a valuable synthon for introducing this group into a variety of molecular scaffolds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and insights into its role in the synthesis of biologically active compounds.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 145349-76-4 | [1] |

| Molecular Formula | C₈H₁₁BO₂S | [1] |

| Molecular Weight | 182.05 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 104-106 °C | [2] |

| Boiling Point (Predicted) | 343.5 ± 44.0 °C | [2] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.43 ± 0.16 | [2] |

| InChI | 1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | [1] |

| SMILES | B(C1=CC=C(C=C1)SCC)(O)O | [1] |

Chemical Reactivity and Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate. This versatility makes it a crucial reagent in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and materials science.[3]

Role in the Synthesis of Kinase Inhibitors

This compound has been utilized as a key building block in the synthesis of novel protein kinase inhibitors. For instance, it can be coupled with a substituted pyrimidine core to generate compounds with potential therapeutic applications in oncology.[4][5] Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6] The development of small molecule inhibitors for specific kinases is a major focus of modern drug discovery.[7]

Experimental Protocols

The following section provides a detailed experimental protocol for a Suzuki-Miyaura coupling reaction, a principal application of this compound. This protocol is based on established procedures for the synthesis of biaryl compounds relevant to pharmaceutical research.[1][8][9]

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with a generic aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromopyrimidine derivative)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-